molecular formula C19H21N5O3S B12033685 2,5-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone CAS No. 624725-76-4

2,5-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

Cat. No.: B12033685
CAS No.: 624725-76-4
M. Wt: 399.5 g/mol
InChI Key: LAOFGZFESCMAPT-UDWIEESQSA-N
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Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

2,5-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a hydrazone linkage derived from 2,5-dimethoxybenzaldehyde and a triazole moiety. Its molecular formula is C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S with a molecular weight of approximately 385.46 g/mol. The structural formula is shown below:

Structure C19H21N5O3S\text{Structure }\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{3}\text{S}

Synthesis

The synthesis of this hydrazone typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole in the presence of an acid catalyst. The reaction conditions are crucial for achieving high yields and purity of the product.

Antimicrobial Activity

Recent studies have demonstrated that hydrazone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2,5-dimethoxybenzaldehyde hydrazone have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, derivatives have been reported to inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 3.91 µg/mL to higher values depending on the specific structure of the compound tested .

Antioxidant Activity

The antioxidant capacity of related hydrazones has been evaluated using several assays including DPPH radical scavenging and ABTS assays. Compounds demonstrated varying degrees of effectiveness in reducing oxidative stress markers in vitro. Notably, some derivatives exhibited antioxidant activity comparable to Trolox, a standard antioxidant .

Anticancer Activity

In vitro studies have highlighted the potential anticancer properties of 2,5-dimethoxybenzaldehyde hydrazone derivatives. For example, certain compounds showed selective cytotoxicity against various cancer cell lines such as HepG2 and LN-229 with IC50 values as low as 0.77 µM . These findings suggest that modifications in the hydrazone structure can significantly enhance anticancer activity.

Study on Antimicrobial Properties

A recent study synthesized a series of hydrazone derivatives from 2,5-dimethoxybenzaldehyde and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that certain derivatives had potent antibacterial effects against MRSA and other resistant strains, supporting their potential as lead compounds for antibiotic development .

Study on Antioxidant Effects

Another investigation focused on the antioxidant properties of similar hydrazones using cell-based assays. It was found that these compounds effectively inhibited LDL oxidation and reduced reactive oxygen species (ROS) generation in human endothelial cells. This suggests a protective role against oxidative stress-related diseases .

Data Summary

Biological ActivityAssay TypeResults
AntimicrobialMICEffective against MRSA (MIC = 3.91 µg/mL)
AntioxidantDPPHComparable to Trolox in scavenging activity
AnticancerIC50Selective cytotoxicity (IC50 = 0.77 µM for LN-229)

Properties

CAS No.

624725-76-4

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

4-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H21N5O3S/c1-4-27-15-7-5-13(6-8-15)18-21-22-19(28)24(18)23-20-12-14-11-16(25-2)9-10-17(14)26-3/h5-12,23H,4H2,1-3H3,(H,22,28)/b20-12+

InChI Key

LAOFGZFESCMAPT-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=CC(=C3)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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